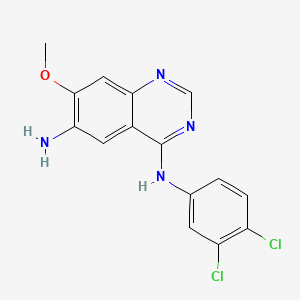![molecular formula C11H18INO2 B8237121 tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B8237121.png)
tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate: is a chemical compound with the molecular formula C11H18INO2 and a molecular weight of 323.17 g/mol . This compound is part of the azaspiroheptane family, which is known for its unique spirocyclic structure. The presence of an iodine atom in the molecule makes it particularly interesting for various chemical reactions and applications.
Métodos De Preparación
The synthesis of tert-Butyl 6-iodo-2-azaspiro[33]heptane-2-carboxylate involves several stepsThe reaction conditions typically involve the use of tert-butyl chloroformate and iodine in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Análisis De Reacciones Químicas
tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines , thiols , or alcohols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride .
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: It is employed in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.
Mecanismo De Acción
The mechanism of action of tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate is not well-documented. its effects are likely mediated through its ability to undergo various chemical transformations, which can lead to the formation of bioactive molecules. The molecular targets and pathways involved depend on the specific derivatives and their applications in medicinal chemistry and other fields .
Comparación Con Compuestos Similares
tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a hydroxyl group instead of an iodine atom and is used in the synthesis of pharmaceuticals targeting the central nervous system.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound contains a carbonyl group and is used as a reagent for the preparation of γ-butyrolactone derivatives.
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: This compound has an additional nitrogen atom in the spirocyclic ring and is used in drug discovery.
The uniqueness of this compound lies in its iodine atom, which makes it particularly reactive and versatile for various chemical transformations.
Propiedades
IUPAC Name |
tert-butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18INO2/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(12)5-11/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHIVFVMZWYGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[2-tert-butyl-5-[(1R,3S)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate](/img/structure/B8237060.png)




![Tert-butyl 10-oxo-3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate](/img/structure/B8237100.png)
![6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B8237113.png)





